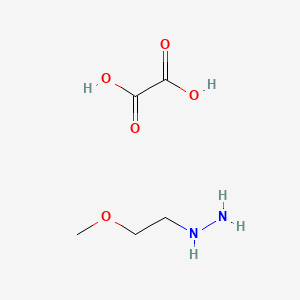

(2-Methoxyethyl)hydrazine; oxalic acid

Description

Properties

Molecular Formula |

C5H12N2O5 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-methoxyethylhydrazine;oxalic acid |

InChI |

InChI=1S/C3H10N2O.C2H2O4/c1-6-3-2-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

UMMYGCSOOUGKIB-UHFFFAOYSA-N |

Canonical SMILES |

COCCNN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that hydrazine derivatives, including (2-Methoxyethyl)hydrazine, possess significant antimicrobial properties. A study demonstrated that derivatives of hydrazines exhibited inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to established anti-TB drugs . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Hydrazine compounds have been investigated for their anticancer properties. In vitro studies have shown that certain hydrazine derivatives can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Organic Synthesis

Synthesis of Hydrazones

(2-Methoxyethyl)hydrazine is utilized in the synthesis of hydrazones, which are important intermediates in organic synthesis. These compounds are formed by the reaction of hydrazines with carbonyl compounds and are valuable in the development of pharmaceuticals and agrochemicals . The efficiency of this reaction can be influenced by various factors such as solvent choice and catalyst presence.

Intermediate in Pharmaceutical Synthesis

The compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its ability to form stable complexes with other organic molecules enhances its utility in drug development processes .

Applications in Material Science

Polymer Chemistry

In polymer science, (2-Methoxyethyl)hydrazine has been explored for its potential to modify polymer structures, thereby enhancing their properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it useful in developing advanced materials .

Electrochemical Applications

The compound has also found applications in electrochemical systems, particularly in the fabrication of sensors and batteries. Its redox properties allow it to act as an effective electron transfer mediator, which is crucial for improving the efficiency of electrochemical devices .

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various hydrazone derivatives synthesized from (2-Methoxyethyl)hydrazine. The results showed that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds for further drug development .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for hydrazones derived from (2-Methoxyethyl)hydrazine revealed that using chitosan as a catalyst significantly improved yields. This optimization not only enhanced efficiency but also reduced reaction times, making it a practical approach for large-scale synthesis .

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Antimycobacterial agents | MIC comparable to standard anti-TB drugs |

| Organic Synthesis | Hydrazone synthesis | High yields achieved under optimized conditions |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical strength |

| Electrochemical Systems | Sensor fabrication | Improved electron transfer efficiency |

Comparison with Similar Compounds

(2-Methoxyethyl)hydrazine

Hydrazine derivatives are strong reducing agents used in materials synthesis, such as in the preparation of NASICON-structured Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ . The methoxyethyl group likely enhances solubility and modulates reactivity compared to simpler hydrazine salts. These compounds reduce metal ions (e.g., V⁵⁺ → V⁴⁺) and influence crystallite morphology during hydrothermal synthesis .

Oxalic Acid (C₂H₂O₄)

Oxalic acid, a dicarboxylic acid, is a versatile reducing agent and chelator. Thermodynamic data from NIST highlight its solid-state properties: ΔfH°solid = -829.8 kJ/mol, S°solid = 115.3 J/(mol·K), and Cp,solid = 109.7 J/(mol·K) at 298 K . It is widely used in hydrothermal synthesis, where it reduces V₂O₅ to VO₂, releasing CO/CO₂ gas as a byproduct . Its ability to form stable complexes with metal ions (e.g., Na⁺, V⁴⁺) promotes controlled crystallization, yielding cubic particles with low surface area (3.54 m²/g) .

Comparison with Similar Compounds

Key Findings:

Reduction Efficiency and Byproducts: Oxalic acid generates CO/CO₂ during V₂O₅ reduction, while hydrazine derivatives release N₂ . The latter is environmentally preferable due to non-toxic gas emission. Hydrazine derivatives (e.g., hydrazine sulfate) exhibit stronger reducing power, enabling faster V⁵⁺ → V⁴⁺ conversion compared to oxalic acid alone .

Morphological Control :

- Oxalic acid produces well-defined cubic particles but with low surface area (3.54 m²/g) .

- Hydrazine sulfate/oxalic acid mixtures increase surface area to 24.81 m²/g due to agglomeration inhibition .

- Hydrazine chloride/oxalic acid mixtures yield fibrous morphologies (44.28 m²/g), enhancing ion diffusion in battery electrodes .

Electrochemical Performance :

- Hydrazine chloride/oxalic acid-synthesized Na₃V₂O₂(PO₄)₂F exhibits 90% capacity retention at C/10, outperforming oxalic acid (80%) and citric acid (70%) .

Comparison to Other Reducing Agents :

- Citric acid produces irregular plates/rods, reducing electrochemical efficiency .

- Sodium borohydride yields cubic particles similar to oxalic acid but requires stricter handling due to H₂ generation .

Mechanistic Insights

- Oxalic Acid : Chelates metal ions, slowing nucleation and favoring large cubic crystals .

- Hydrazine Derivatives : Accelerate reduction via radical intermediates (e.g., NH₂•), enabling finer particle control . Methoxyethyl groups in (2-Methoxyethyl)hydrazine may enhance solubility, improving reagent dispersion in aqueous synthesis .

Preparation Methods

Reaction Stoichiometry and Reagents

Dihydrazinium oxalate is synthesized via the reaction of hydrazine hydrate () with oxalic acid () in a 2:1 molar ratio . This stoichiometry ensures complete proton transfer from oxalic acid to hydrazine, forming two hydrazinium cations () and one oxalate anion ().

Key reagents :

-

Hydrazine hydrate (99% purity)

-

Anhydrous oxalic acid

-

Ethanol-water mixture (1:1 v/v) as solvent

Stepwise Synthesis Procedure

-

Cooling and Solvent Preparation :

The reaction is conducted in an ice-cold aqueous-alcohol mixture to stabilize intermediate species and prevent side reactions. A 1:1 mixture of ethanol and water is chilled to 0–5°C. -

Mixing Reactants :

Hydrazine hydrate (2 moles) is slowly added to oxalic acid (1 mole) dissolved in the chilled solvent. The addition rate is controlled to avoid exothermic runaway, maintaining the temperature below 10°C. -

Crystallization and Isolation :

The mixture is stirred for 2–3 hours, during which colorless crystals precipitate. The product is filtered under reduced pressure, washed with cold ethanol, and dried in a desiccator.

Critical parameters :

Yield and Characterization

-

Elemental Analysis :

Element Calculated (%) Observed (%) C 15.58 15.35 H 6.54 6.28 N 36.36 36.40

Data aligns with the theoretical formula .

Thermal Stability and Byproduct Formation

Temperature-Dependent Product Distribution

Above 25°C, the reaction predominantly yields monohydrazinium oxalate () due to partial proton transfer. This byproduct forms a monoclinic crystal structure distinct from the orthorhombic dihydrazinium salt.

Thermal analysis :

-

DSC : Endothermic peak at 147°C corresponds to dihydrazinium oxalate melting.

-

TGA : Weight loss at 150°C indicates decomposition into hydrazine gas and oxalic acid sublimates.

Mitigation Strategies

-

Precision Cooling : Use of cryostatic baths ensures temperature remains ≤10°C during mixing.

-

Solvent Optimization : Higher ethanol ratios (≥70%) suppress oxalic acid dissociation, reducing byproduct formation.

Crystallographic and Spectroscopic Validation

X-ray Diffraction Analysis

The crystal structure of dihydrazinium oxalate reveals a three-dimensional hydrogen-bonded network :

-

Each oxalate anion connects to six hydrazinium cations via N–H···O bonds .

-

Hydrazinium ions form chains through N–H···N interactions , enhancing lattice stability.

Unit cell parameters :

Spectroscopic Confirmation

-

IR Spectroscopy :

-

: 3200–3350 cm (hydrazinium stretch).

-

: 1680 cm (oxalate symmetric stretch).

-

-

Raman Spectroscopy :

Industrial-Scale Adaptation Challenges

Solvent Recovery and Waste Management

Large-scale synthesis requires ethanol recycling via fractional distillation, which complicates process economics. Aqueous waste streams containing unreacted hydrazine necessitate oxidative treatment with hydrogen peroxide to prevent environmental release.

Comparative Analysis with Related Salts

| Property | Dihydrazinium Oxalate | Monohydrazinium Oxalate |

|---|---|---|

| Molar Ratio | 2:1 | 1:1 |

| Crystal System | Orthorhombic | Monoclinic |

| Hydrogen Bonds | 3D Network | Layered Sheets |

| Thermal Stability | <25°C | <50°C |

Q & A

Q. What are the optimal synthesis conditions for hydrazinium hydrogen oxalate (N₂H₅HC₂O₄)?

Hydrazinium hydrogen oxalate is synthesized by mixing hot aqueous solutions of hydrazine hydrate and oxalic acid in a 1:1 molar ratio. The reaction requires precise temperature control (80–90°C) to ensure complete dissolution and crystallization upon cooling. Purification involves recrystallization from water to remove unreacted starting materials, yielding a crystalline product .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing hydrazine-oxalic acid derivatives?

- TLC (hexane:acetone, 4:4) monitors reaction progress .

- FT-IR identifies functional groups (e.g., N–H stretching in hydrazine at 3200–3300 cm⁻¹, C=O in oxalic acid at 1680 cm⁻¹).

- ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for methoxyethyl groups (~3.3 ppm for –OCH₃) and oxalate carboxylates (~160 ppm) .

- Elemental analysis verifies stoichiometry (C, H, N content) .

Q. How can researchers mitigate oxalic acid degradation during experimental workflows?

Oxalic acid degrades under alkaline conditions or prolonged exposure to light. Sample acidification (pH < 3) and storage at –20°C prevent auto-oxidation. For quantification, LC-MS/MS with deuterated internal standards (e.g., d₂-oxalic acid) improves accuracy in plasma/urine matrices .

Advanced Questions

Q. How do reaction conditions influence the regioselectivity of hydrazine-oxalic acid condensations in heterocyclic synthesis?

Condensation efficiency depends on:

- Solvent polarity : Ethanol or methanol promotes nucleophilic attack by hydrazine on oxalic acid’s carbonyl groups .

- Catalysts : Acetic acid or HCl protonates carbonyls, enhancing electrophilicity .

- Substituent effects : Electron-withdrawing groups on hydrazine derivatives (e.g., 4-chlorobenzylidene) stabilize hydrazone intermediates, favoring pyrazole or thiadiazine formation .

Q. What methodologies resolve contradictions in reported thermal stability data for dihydrazinium oxalate [(N₂H₅)₂C₂O₄]?

Discrepancies arise from variations in hydration states and synthesis purity. Researchers should:

- Perform thermogravimetric analysis (TGA) to quantify water content and decomposition steps (e.g., loss of H₂O at 100–150°C, oxalate decomposition >200°C) .

- Use powder XRD to compare crystallinity with reference data .

- Standardize synthesis protocols (e.g., stoichiometric control, inert atmosphere) to minimize impurities .

Q. How can computational chemistry elucidate the catalytic role of oxalic acid in hydrazine derivative reactions?

Density functional theory (DFT) calculations model transition states and activation energies. For example:

- Oxalic acid’s carboxyl groups stabilize intermediates via hydrogen bonding in hydrazone formation .

- Solvent effects (e.g., dielectric constant of water vs. ethanol) are simulated using COSMO-RS to predict reaction pathways .

Q. What are understudied research gaps in hydrazine-oxalic acid systems?

- Mechanistic studies : Kinetic profiling of hydrazinium oxalate decomposition under varying pH and temperature .

- Biological interactions : Toxicity profiling of methoxyethylhydrazine-oxalate conjugates in cellular models (e.g., mitochondrial inhibition assays) .

- Material science : Exploring hydrazinium oxalate salts as precursors for nitrogen-doped carbon catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.